Cas no 2877675-08-4 (N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide)

N-(1-{(4-Fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide is a synthetic organic compound featuring a piperidine core substituted with a cyclobutanecarboxamide moiety and a 4-fluorophenyl carbamoylmethyl group. This structure suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific biological pathways. The presence of the fluorophenyl group may enhance binding affinity and metabolic stability, while the cyclobutanecarboxamide moiety could contribute to conformational rigidity, improving selectivity. Such compounds are often explored for their interactions with central nervous system receptors or enzymes. Its well-defined molecular architecture makes it a valuable intermediate for further derivatization in drug discovery and biochemical research.
N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide structure
2877675-08-4 structure
Product name:N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide
CAS No:2877675-08-4
MF:C18H24FN3O2
Molecular Weight:333.40046787262
CID:5329281

N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide 化学的及び物理的性質

名前と識別子

    • 4-[(Cyclobutylcarbonyl)amino]-N-(4-fluorophenyl)-1-piperidineacetamide
    • N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide
    • インチ: 1S/C18H24FN3O2/c19-14-4-6-15(7-5-14)20-17(23)12-22-10-8-16(9-11-22)21-18(24)13-2-1-3-13/h4-7,13,16H,1-3,8-12H2,(H,20,23)(H,21,24)
    • InChIKey: YCFJPBHJGYDSPS-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=C(F)C=C2)=O)CCC(NC(C2CCC2)=O)CC1

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 581.9±50.0 °C(Predicted)
  • 酸度系数(pKa): 13.67±0.70(Predicted)

N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6806-6164-30mg
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide
2877675-08-4
30mg
$178.5 2023-09-07
Life Chemicals
F6806-6164-20μmol
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide
2877675-08-4
20μmol
$118.5 2023-09-07
Life Chemicals
F6806-6164-20mg
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide
2877675-08-4
20mg
$148.5 2023-09-07
Life Chemicals
F6806-6164-25mg
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide
2877675-08-4
25mg
$163.5 2023-09-07
Life Chemicals
F6806-6164-5μmol
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide
2877675-08-4
5μmol
$94.5 2023-09-07
Life Chemicals
F6806-6164-10mg
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide
2877675-08-4
10mg
$118.5 2023-09-07
Life Chemicals
F6806-6164-40mg
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide
2877675-08-4
40mg
$210.0 2023-09-07
Life Chemicals
F6806-6164-3mg
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide
2877675-08-4
3mg
$94.5 2023-09-07
Life Chemicals
F6806-6164-50mg
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide
2877675-08-4
50mg
$240.0 2023-09-07
Life Chemicals
F6806-6164-1mg
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide
2877675-08-4
1mg
$81.0 2023-09-07

N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide 関連文献

N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamideに関する追加情報

N-(1-{(4-Fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide (CAS No. 2877675-08-4): A Comprehensive Overview

The compound N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide, identified by the CAS registry number 2877675-08-4, is a complex organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in modulating various biological pathways, making it a subject of interest for researchers in the pharmaceutical industry.

The molecular structure of N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide comprises a piperidine ring, a cyclobutane carboxamide group, and a 4-fluorophenyl substituent. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, serves as a versatile scaffold for various chemical modifications. The cyclobutane carboxamide group introduces rigidity and potential hydrogen bonding capabilities, which are crucial for molecular interactions within biological systems. The 4-fluorophenyl group adds electronic diversity and enhances the compound's pharmacokinetic properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving nucleophilic substitutions, amide bond formations, and cyclization processes. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring its suitability for biological testing. The use of environmentally friendly reagents and catalysts has also been explored to align with green chemistry principles.

In terms of pharmacological activity, N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide has demonstrated potential as a modulator of key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that this compound exhibits selective binding to certain protein targets, suggesting its role as a lead molecule for drug development.

The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed favorable interactions between the compound and target proteins, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have shed light on the electronic properties of the molecule, aiding in the design of more potent analogs.

Despite its promising attributes, further research is required to fully elucidate the safety profile and efficacy of N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide. Ongoing clinical trials are evaluating its tolerability and pharmacokinetics in animal models, paving the way for potential human trials in the near future.

In conclusion, N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide (CAS No. 2877675-08-4) represents a significant advancement in organic synthesis and pharmacology. Its unique structure, coupled with cutting-edge research findings, positions it as a promising candidate for therapeutic interventions across various disease areas. Continued exploration into its properties will undoubtedly contribute to the development of innovative medicines that address unmet medical needs.

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